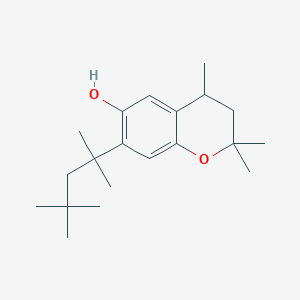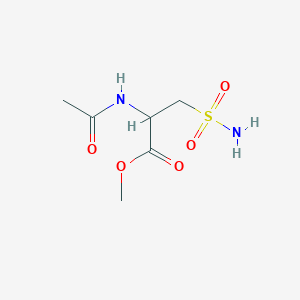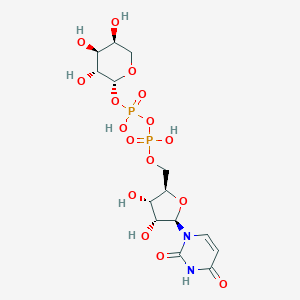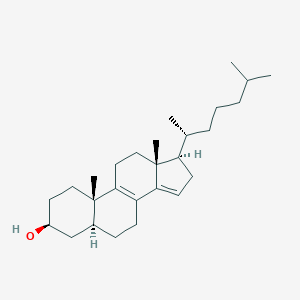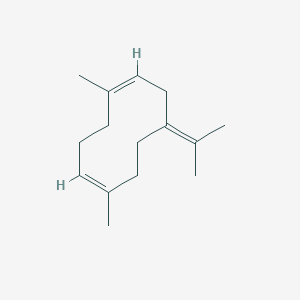
Germacrene B
Übersicht
Beschreibung
Germacrene B Description
Germacrene B is a sesquiterpene hydrocarbon that plays a central role as an intermediate in the biosynthesis of various sesquiterpenes. It is involved in the formation of eudesmane and guaiane sesquiterpenes, which are significant for their biological activities and presence in numerous plants . Germacrene B is also a by-product in the synthesis of germacrene D, as observed in the recombinant enzyme from Zingiber officinale . Additionally, germacrene B has been synthesized as a racemate of the male-produced sex pheromone of the sandfly Lutzomyia longipalpis .
Synthesis Analysis
The synthesis of germacrene B has been achieved through cyclization reactions, which are key steps in the production of this compound . In the case of the sandfly pheromone, both germacrene-B and its derivative, 9-methylgermacrene-B, were synthesized using these cyclization reactions . Moreover, the biosynthesis of germacrene B in plants involves the cyclization of farnesyl diphosphate (FPP), as demonstrated in the studies of germacrene A synthase from chicory, which can release germacrene A that may rearrange to form germacrene B .
Molecular Structure Analysis
Germacrene B's molecular structure is characterized by its sesquiterpene skeleton, which is a common feature among its class. The structure assignments for germacrene B and related compounds have been rationalized through accumulated knowledge on natural and synthetic compounds . The stereochemistry of germacrene B is also crucial for its biological function, as seen in the synthesis of its enantiomers by separate enzymes in goldenrod .
Chemical Reactions Analysis
Germacrene B undergoes various chemical reactions, including reprotonation and cyclization, to form bicyclic eudesmane and guaiane skeletons . It can also be a precursor to other sesquiterpenes through rearrangement processes, as investigated in the acid-catalyzed and thermally induced rearrangements of germacrene D . These reactions are essential for the diversity of sesquiterpene compounds in nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of germacrene B are influenced by its sesquiterpene structure. It is a neutral intermediate with a hydrocarbon backbone, making it hydrophobic and volatile . The enzyme-mediated cyclization of FPP to germacrene B and its derivatives requires divalent metal ions, indicating the importance of metal ion cofactors in its biosynthesis . The stability and reactivity of germacrene B are also significant, as demonstrated by the stability of germacrene A, which can rearrange to form germacrene B .
Wissenschaftliche Forschungsanwendungen
Germacrene B in Natural Sources
- Germacrene B is a major component in the oil of a patchouli cultivar, contributing to its distinct aroma compared to standard patchouli oil (Hasegawa et al., 1992).
- It has been identified in various citrus peel oils, contributing to their distinctive compositions (Feger et al., 2001).
- Germacrene B is also a significant component in the essential oils of plants like Baccharis trinervis, demonstrating its prevalence in diverse plant species (Chaverri & Cicció, 2017).
Role in Sesquiterpene Biosynthesis
- It serves as a central intermediate in sesquiterpene biosynthesis, particularly for eudesmane and guaiane sesquiterpenes (Xu & Dickschat, 2023).
- Studies on germacrene A, closely related to germacrene B, have provided insights into sesquiterpene biosynthesis, highlighting its significance in this biochemical pathway (Rinkel & Dickschat, 2019).
Applications in Chemical Synthesis
- Synthesis of germacrene-B has been achieved, demonstrating its utility in producing compounds like sex pheromones for insects (Muto et al., 1999).
- Chemoenzymatic methods have been developed to generate germacrene analogues, showcasing its potential in creating novel compounds for biological studies (Cascón et al., 2012).
Understanding Molecular Structure and Behavior
- Conformational analysis of germacrenes, including germacrene B, has been conducted to understand their structural properties, crucial for their biological activity and interactions (Faraldos et al., 2007).
- Germacrene B’s role in the biotransformation processes in plants like Cichorium intybus has been explored, indicating its involvement in plant metabolism (Piet et al., 1995).
Eigenschaften
IUPAC Name |
(1E,5E)-1,5-dimethyl-8-propan-2-ylidenecyclodeca-1,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6+,14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEGJTGWYVZSNR-SJRHNVSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CCC(=C(C)C)CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC/C(=C/CC(=C(C)C)CC1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Germacrene B | |
CAS RN |
15423-57-1 | |
| Record name | Germacrene B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15423-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GERMACRENE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML9S6L9M3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



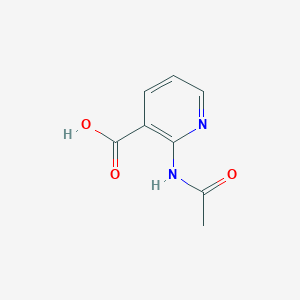
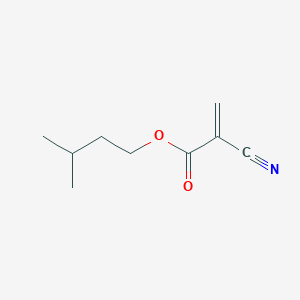







![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)
